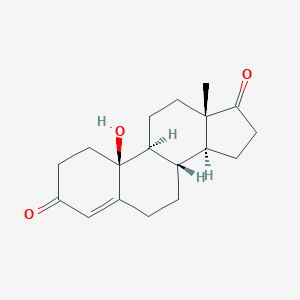

10beta-Hydroxyestr-4-ene-3,17-dione

描述

10beta-Hydroxyestr-4-ene-3,17-dione is a biochemical compound with the molecular formula C18H24O3 and a molecular weight of 288.38 g/mol . It is a derivative of estrone, a naturally occurring estrogen hormone. This compound is primarily used in biochemical and proteomics research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 10beta-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of estrone or its derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 10beta position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学研究应用

Biochemical Properties and Mechanism of Action

10beta-Hydroxyestr-4-ene-3,17-dione is primarily involved in steroid metabolism and is synthesized through the action of cytochrome P450 enzymes. These enzymes play a crucial role in the hydroxylation of steroids, which is essential for their biological activity. The compound's formation from androstene-3,17,19-trione involves complex enzymatic reactions where the cytochrome P450 system catalyzes the hydroxylation process, leading to its conversion into more biologically active forms .

Mechanistic Insights

The conversion mechanism involves two main reactive oxidants: ferric-peroxo and ferryl-oxo species. These species facilitate the transformation of androgens to estrogens by abstracting hydrogen atoms from hydroxyl groups in steroid structures, thereby influencing the hormonal balance within biological systems .

Hormonal Therapies

Due to its structural similarity to estrogen, this compound has potential applications in hormonal therapies. It can be utilized in treatments targeting hormone-sensitive conditions such as breast cancer and prostate cancer. The ability to modulate estrogen levels makes it a candidate for therapeutic interventions aimed at managing hormone-dependent tumors .

Research on Drug Development

Recent studies have highlighted its role as a lead compound in developing selective inhibitors for cytochrome P450 enzymes involved in steroidogenesis. Such inhibitors could provide targeted therapies that minimize side effects associated with broader hormonal therapies .

Biomarker Development

The compound has been investigated as a potential biomarker for various diseases linked to hormonal imbalances. Its detection in biological fluids could provide insights into endocrine disorders and help monitor the efficacy of hormonal treatments .

Metabolic Studies

This compound is also used in metabolic studies to understand the pathways involved in steroid metabolism. Its interactions with different cytochrome P450 enzymes are studied to elucidate the metabolic fate of steroids in human physiology .

Case Studies

作用机制

The mechanism of action of 10beta-Hydroxyestr-4-ene-3,17-dione involves its interaction with specific molecular targets, such as enzymes involved in estrogen biosynthesis. It can act as an inhibitor or modulator of these enzymes, affecting the overall hormonal balance . The pathways involved include the estrogen receptor signaling pathway and the aromatase enzyme pathway .

相似化合物的比较

Estrone: A naturally occurring estrogen hormone with a similar structure but lacking the hydroxyl group at the 10beta position.

Estradiol: Another estrogen hormone with a hydroxyl group at the 17beta position instead of the 10beta position.

Estriol: An estrogen hormone with hydroxyl groups at the 3, 16alpha, and 17beta positions.

Uniqueness: 10beta-Hydroxyestr-4-ene-3,17-dione is unique due to its specific hydroxylation at the 10beta position, which imparts distinct biochemical properties and interactions compared to other estrogen derivatives .

生物活性

10beta-Hydroxyestr-4-ene-3,17-dione (also known as 10β-hydroxyestrone) is a steroid compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and hormonal modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and implications for therapeutic applications.

This compound has the following chemical characteristics:

- Chemical Formula: C18H24O3

- CAS Number: 5189-96-8

- Molecular Weight: 288.39 g/mol

The structure of this compound allows it to interact with various biological targets, particularly estrogen receptors.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound. A significant study conducted using the MTT assay assessed its cytotoxic effects across several cancer cell lines, including:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 15.2 | Breast cancer |

| T47-D | 12.8 | Breast cancer |

| LNCaP | 20.5 | Prostate cancer |

| HepaRG | 18.1 | Liver cancer |

| Caco-2 | 22.0 | Colorectal cancer |

| NHDF | 30.0 | Normal human dermal fibroblasts |

The compound exhibited marked cytotoxicity , particularly against hormone-dependent cancer cells, suggesting a potential role in targeted cancer therapies .

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

- Estrogen Receptor Modulation : The compound has shown a high affinity for estrogen receptor α (ERα), which is implicated in the proliferation of hormone-sensitive cancers.

- Inhibition of Key Enzymes : Molecular docking studies indicate that it may inhibit enzymes such as 17β-hydroxysteroid dehydrogenase type 1, which are crucial for estrogen biosynthesis and metabolism .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in hepatic cancer cells, indicating a potential mechanism for its cytotoxic effects.

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

- Breast Cancer : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 and T47-D cells by inducing apoptosis through ER-mediated pathways.

- Prostate Cancer : In LNCaP cells, treatment resulted in decreased proliferation rates and enhanced apoptotic markers.

- Liver Cancer : HepaRG cells treated with the compound showed significant reductions in cell viability and increased markers for programmed cell death.

These findings suggest that this compound may serve as a promising candidate for further development into therapeutic agents for hormone-dependent cancers.

Pharmacokinetics and Toxicity

Pharmacokinetic studies predict that this compound may have favorable properties such as good oral bioavailability and a low maximum tolerated dose in humans . However, detailed toxicity assessments are necessary to fully understand its safety profile.

化学反应分析

Enzymatic Formation via Cytochrome P450 Aromatase

The conversion of androstenedione (4-androstene-3,17-dione) to 10β-hydroxyestr-4-ene-3,17-dione is catalyzed by aromatase cytochrome P450 (CYP19A1). This reaction involves two distinct oxidants:

-

Ferric-peroxo species () facilitates initial hydroxylation at the C19 position.

-

Ferryl-oxo species () mediates subsequent C10β-hydroxylation and aromatization .

Key reaction conditions :

Epoxidation and Acid-Catalyzed Rearrangements

Epoxidation of estr-5(10)-ene-3,17-dione produces 5,10-epoxy derivatives, with the 5β,10β-epoxide as the major product. Acidic conditions (e.g., ) induce rearrangements to form:

-

5,10β-Dihydroxy-5α-estrane-3,17-dione (via epoxide ring opening).

-

10α- and 10β-Hydroxyestr-4-ene-3,17-dione (via Wagner-Meerwein shifts) .

Reaction outcomes :

| Starting Material | Reagents/Conditions | Major Products (%) | Minor Products (%) |

|---|---|---|---|

| Estr-5(10)-ene-3,17-dione | , , 0°C | 5β,10β-epoxide (75) | 5α,10α-epoxide (25) |

| 5β,10β-Epoxide | , 20°C | 10β-hydroxy (90) | 10α-hydroxy (10) |

Oxidation

-

Catalytic oxidation with or in acidic media yields 10β-hydroxy-3,17-diketo derivatives.

-

Autoxidation in aerobic conditions generates peroxide intermediates, detectable via ESI-MS and UV-vis spectroscopy .

Reduction

-

Sodium borohydride (NaBH4\text{NaBH}_4NaBH4) : Selectively reduces the 3-keto group to 3β-hydroxyl, forming 10β-hydroxy-17-dione-3β-ol.

-

Hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}H2/Pd C) : Saturates the Δ4 double bond, yielding 10β-hydroxy-5α-estrane-3,17-dione .

Comparison of reductants :

| Reductant | Selectivity | Product Purity (%) |

|---|---|---|

| 3-keto → 3β-OH | 95 | |

| Non-selective (over-reduction) | 60 |

Inhibition of Aromatization

10β-Hydroxyestr-4-ene-3,17-dione itself is a product of aromatase activity, but its structural analogs (e.g., 10-propargyl derivatives) act as potent aromatase inhibitors:

-

4-Hydroxyandrostenedione (4-OH-A) : IC₅₀ = 0.085 μM for estrone suppression in breast carcinoma tissue .

-

10-Propargylestr-4-ene-3,17-dione (PED) : 90% inhibition of estradiol synthesis at 0.17 μM .

Stability and Degradation Pathways

属性

IUPAC Name |

(8S,9S,10S,13S,14S)-10-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h10,13-15,21H,2-9H2,1H3/t13-,14-,15-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHCHNCKGJOZKD-FTAMUGHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474526 | |

| Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5189-96-8 | |

| Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。